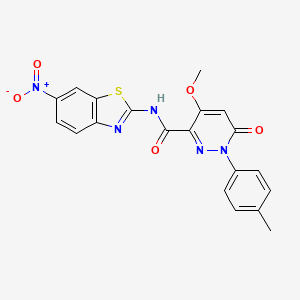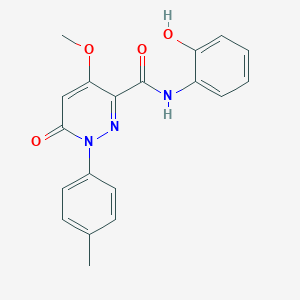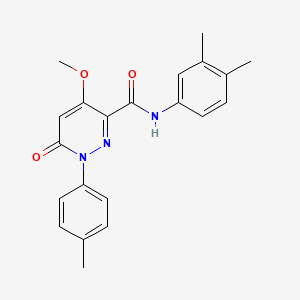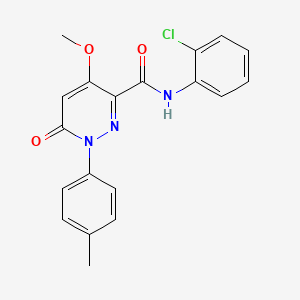![molecular formula C20H15ClF3N3O3 B6545868 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 946255-61-4](/img/structure/B6545868.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a part of a collection of rare and unique chemicals . It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 503.937 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Agrochemical Applications
The compound is a derivative of trifluoromethylpyridines, which are key structural motifs in active agrochemical ingredients . These derivatives are primarily used in the protection of crops from pests .
Pharmaceutical Applications
Trifluoromethylpyridines and their derivatives, including this compound, are also used in the pharmaceutical industry . Several derivatives are used in pharmaceutical and veterinary products .
Veterinary Applications
As mentioned above, several trifluoromethylpyridine derivatives are used in the veterinary industry . These compounds have been granted market approval for use in various veterinary products .
Anticancer Activity
A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various cell lines .
Fungicidal Activity
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism. The new compounds showed excellent fungicidal activity .
Medical Implant Applications
The compound “F2213-0290” is associated with the ASTM F2213 standard, which describes the measurement of magnetically induced torques on medical implants . This standard is used to analyze the torques that ferromagnetic implants may exhibit during MRI examinations .
Wirkmechanismus
Target of Action
The primary target of F2213-0290 is the Somatostatin Receptor 4 (SSTR4) . SSTR4 is a protein encoded by the SSTR4 gene and is one of the five receptor subtypes (SSTR1–5) that somatostatin, an inhibitory neuropeptide, acts upon . While most SSTR subtypes are involved in homeostatic hormone regulation, SSTR4 appears to have a functional role in modulating sensory nerve transmission .
Mode of Action
F2213-0290 acts as an agonist to the human SSTR4 (hSSTR4) . The activity of the receptor is mediated by G proteins which inhibit adenylyl cyclase . This leads to the antiproliferative action of somatostatin in tumor cells . SSTR4 controls nociceptive transmission by modulating multiple pathways in dorsal root ganglia neurons .
Biochemical Pathways
SSTR4 affects several biochemical pathways in dorsal root ganglia neurons. It enhances potassium currents by opening G protein–coupled, inwardly rectifying potassium channels. It also decreases calcium currents by inhibiting voltage-gated calcium channels. Furthermore, it inhibits transient receptor potential vanilloid-1 and ankyrin-1 channels .
Pharmacokinetics
The pharmacokinetic and pharmacodynamic (pk-pd) modeling of similar compounds allows for the separation of the drug-, carrier- and pharmacological system-specific parameters . This modeling has been widely used to improve understanding of the in vivo behavior of these complex delivery systems and help their development .
Result of Action
The result of F2213-0290’s action is the normalization of neuronal excitability, reducing inflammatory and neuropathic pain . This makes it a potential novel target for pain therapy .
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O3/c1-11-5-3-4-6-15(11)27-17(28)10-16(30-2)18(26-27)19(29)25-14-9-12(20(22,23)24)7-8-13(14)21/h3-10H,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPMOGDCGLFLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-3-nitrophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B6545788.png)
![2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzamide](/img/structure/B6545806.png)
![4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B6545809.png)


![ethyl 4-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B6545857.png)
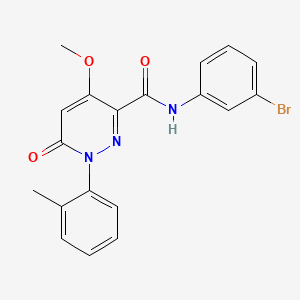
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6545874.png)
![ethyl 4-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B6545877.png)
